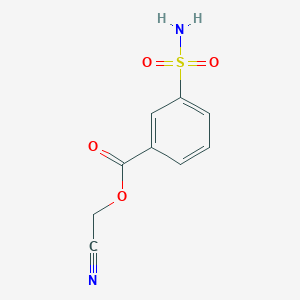![molecular formula C16H12F2N2O4S B2526942 N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899996-73-7](/img/structure/B2526942.png)
N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is not directly detailed in the provided papers. However, similar compounds have been synthesized, which can offer insights into potential synthetic routes. For instance, the synthesis of N-substituted benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved structure-activity relationship (SAR) studies and biochemical characterization . Another study reported the synthesis of N-substituted propylamines and propylamides with antifungal activity, which could suggest a method for introducing the amide functionality into the target compound . Additionally, the synthesis of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates provides a precedent for incorporating the 2,4-difluorophenyl moiety .
Molecular Structure Analysis
The molecular structure of the target compound would likely be characterized by techniques such as NMR, UV, and mass spectrometry, as evidenced by the characterization of a related compound, (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide . The presence of a 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl group in the target compound suggests a complex molecular structure with multiple functional groups that could be analyzed using these techniques.
Chemical Reactions Analysis
The chemical reactivity of the target compound can be inferred from related studies. For example, the mass spectral behavior of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide showed specific cleavage patterns and the elimination of a hydroxyl radical . This suggests that the target compound may undergo similar fragmentation under electron impact, which could be useful for structural elucidation.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound, such as solubility, melting point, and stability, are not directly reported in the provided papers. However, the properties of structurally similar compounds, such as the series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, could provide a basis for predicting the properties of the target compound . The presence of fluorine atoms and an amide bond in the target compound suggests it may have significant interactions with biological molecules, affecting its solubility and binding properties.
Wissenschaftliche Forschungsanwendungen
Dipeptidyl Peptidase IV Inhibitors
Compounds with similar structural features have been explored for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors, showing promise in reducing blood glucose levels in models of diabetes. For instance, derivatives containing the aryl-1,1-dioxothian-4-yl group have shown significant DPP-4 inhibitory activity, highlighting their potential application in diabetes management (Nitta et al., 2012).
Antifungal Agents
Research has also highlighted the development of water-soluble prodrugs of known antifungal agents, demonstrating the importance of chemical modifications for improving drug solubility and efficacy. The discovery of fosfluconazole, for example, showcases how structural alterations can lead to the development of more effective and soluble forms of antifungal medications (Bentley et al., 2002).
Anticancer Activity
Novel derivatives of structurally related molecules have been synthesized and evaluated for their anticancer activities. Some compounds have shown potential against glioblastoma and breast cancer cell lines, suggesting a pathway for the development of new anticancer therapeutics (Tumosienė et al., 2020).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as 1,5-disubstituted 3-amino-1H-1,2,4-triazoles, from structurally similar precursors highlights the utility of these molecules in creating biologically active compounds. This research underscores the versatility of these molecules in contributing to the development of new chemical entities with potential biological applications (Wong et al., 2013).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4S/c1-9(15(21)19-13-7-6-10(17)8-12(13)18)20-16(22)11-4-2-3-5-14(11)25(20,23)24/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZYAJRPGIOYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2526860.png)
![1-methyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526861.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2526865.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(ethylthio)benzamide hydrochloride](/img/structure/B2526870.png)
![2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2526871.png)

![tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2526873.png)

![N-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2526877.png)

![4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2526882.png)